molecular formula C14H21Cl B14168757 3,5-Di-tert-butyl chlorobenzene CAS No. 80438-67-1

3,5-Di-tert-butyl chlorobenzene

Cat. No.: B14168757
CAS No.: 80438-67-1
M. Wt: 224.77 g/mol
InChI Key: UMPNQCBQSXTKID-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl chlorobenzene is an organic compound with the molecular formula C14H21Cl It is a derivative of benzene, where two tert-butyl groups and one chlorine atom are substituted at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl chlorobenzene typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride reacts with benzene to form tert-butylbenzene. Subsequent chlorination of tert-butylbenzene at the 3 and 5 positions yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding substituted products.

    Oxidation Reactions: The tert-butyl groups can undergo oxidation to form tert-butyl alcohols or ketones.

    Reduction Reactions: The compound can be reduced to form 3,5-Di-tert-butyl benzene

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Di-tert-butyl chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl chlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl groups and chlorine atom influence the reactivity and orientation of the compound in these reactions. The pathways involved include the formation of carbocations and subsequent nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylbenzene
  • 3,5-Di-tert-butylbenzene
  • 3,5-Di-tert-butyl phenol
  • 3,5-Di-tert-butyl benzaldehyde

Uniqueness

3,5-Di-tert-butyl chlorobenzene is unique due to the presence of both tert-butyl groups and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and applications .

Properties

CAS No.

80438-67-1

Molecular Formula

C14H21Cl

Molecular Weight

224.77 g/mol

IUPAC Name

1,3-ditert-butyl-5-chlorobenzene

InChI

InChI=1S/C14H21Cl/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3

InChI Key

UMPNQCBQSXTKID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Cl)C(C)(C)C

Origin of Product

United States

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